Topological Polar Surface Area (TPSA) of 89.26 Ų vs. 40.5 Ų for the 3-Methylphenyl Analog—A 2.2-Fold Difference in Polarity
The target compound bears a calculated TPSA of 89.26 Ų, compared with 40.5 Ų for the closely related 3-methylphenyl analog 1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea (CAS 507256-13-5) . This 48.76 Ų difference—a factor of 2.2—places the target compound substantially further along the polarity axis, directly impacting predicted intestinal absorption and blood–brain barrier penetration in standard ADME models .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 89.26 Ų |
| Comparator Or Baseline | 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methylphenyl)urea: TPSA = 40.5 Ų |
| Quantified Difference | ΔTPSA = 48.76 Ų (2.2-fold higher for target) |
| Conditions | Computed TPSA values from chemical database entries; consistent methodology across sources. |
Why This Matters
Procurement of the incorrect analog with a 2.2-fold lower TPSA would yield a compound with substantially different membrane permeability characteristics, invalidating structure-activity relationship (SAR) comparisons in drug discovery programs.
